
tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: is a complex organic compound that features a tert-butyl ester group, a sulfonamide group, and a pyrrole ring
Méthodes De Préparation
The synthesis of tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
tert-Butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate include:
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound also contains a tert-butyl ester group but lacks the sulfonamide and pyrrole functionalities.
tert-Butyl 3-(2-hydroxyethyl)-4-methylphenylsulfonamide: This compound contains the sulfonamide group but lacks the pyrrole ring.
Propriétés
Formule moléculaire |
C19H28N2O5S |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
tert-butyl 3-[[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]methyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C19H28N2O5S/c1-15-5-7-17(8-6-15)27(24,25)21(11-12-22)14-16-9-10-20(13-16)18(23)26-19(2,3)4/h5-9,22H,10-14H2,1-4H3 |
Clé InChI |
ZTBZGUJDOHAQRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC2=CCN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


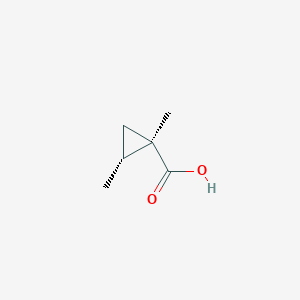
![1-[(1S)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12313133.png)
![(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B12313139.png)
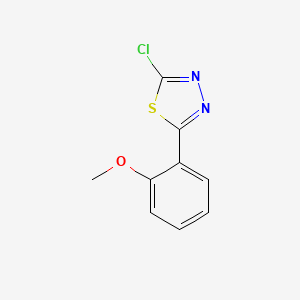
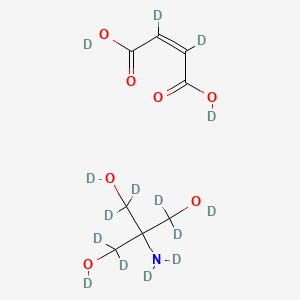
![2-[(2R)-oxiran-2-yl]-1-benzofuran](/img/structure/B12313159.png)

![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis](/img/structure/B12313165.png)
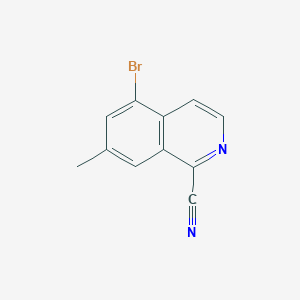
![5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12313173.png)
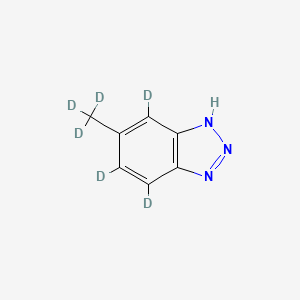
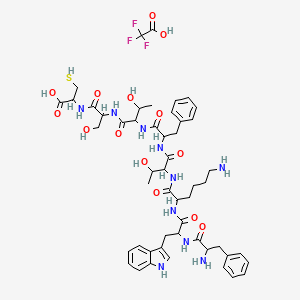
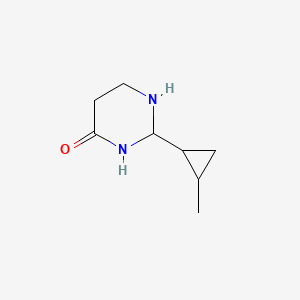
![[3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)
